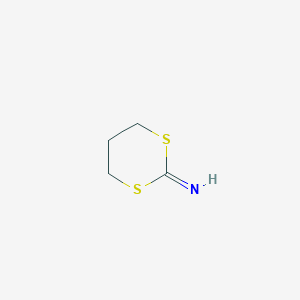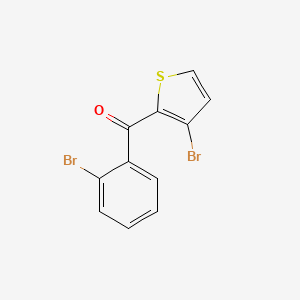![molecular formula C18H22N2O3 B14138342 3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B14138342.png)
3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-butoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide is an organic compound that features a butoxyphenyl group and a furan-2-ylmethylideneamino group attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide typically involves the reaction of 4-butoxybenzaldehyde with furan-2-carbaldehyde in the presence of a suitable amine and a catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-(4-butoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
科学的研究の応用
3-(4-butoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(4-butoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(E)-3-(4-Butoxyphenyl)acrylic acid: This compound shares the butoxyphenyl group but differs in its overall structure and functional groups.
2-Acetyl-3-(4-butoxyphenyl)-5-[(Z)-2-(3-butoxyphenyl)ethenyl]-1,5-cyclohexadien-1-yl difluoridoborate: Another compound with a butoxyphenyl group, but with different substituents and structural features.
Uniqueness
3-(4-butoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide is unique due to its specific combination of functional groups and structural arrangement. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C18H22N2O3 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
3-(4-butoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C18H22N2O3/c1-2-3-12-22-16-9-6-15(7-10-16)8-11-18(21)20-19-14-17-5-4-13-23-17/h4-7,9-10,13-14H,2-3,8,11-12H2,1H3,(H,20,21)/b19-14+ |
InChIキー |
ZSAYETVJGXTJPH-XMHGGMMESA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC=CO2 |
正規SMILES |
CCCCOC1=CC=C(C=C1)CCC(=O)NN=CC2=CC=CO2 |
溶解性 |
11.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


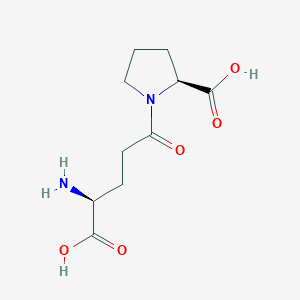


![2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14138290.png)
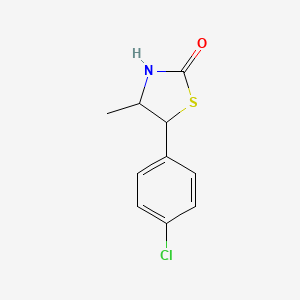
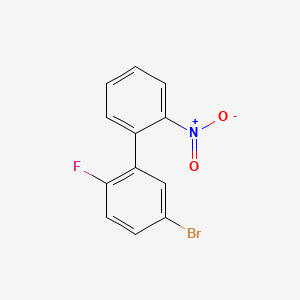
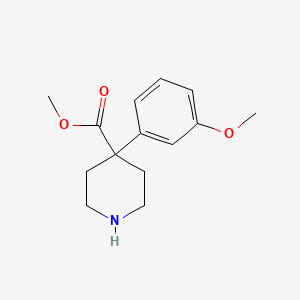
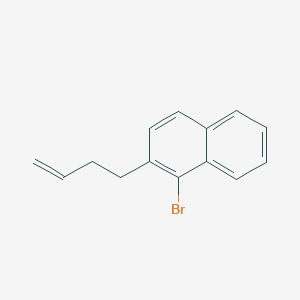

![1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene](/img/structure/B14138333.png)
